3,4-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzamide core with multiple functional groups, including a thiadiazole and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents. The tetrazole ring can be introduced via a cycloaddition reaction involving azides and nitriles. The final step involves coupling the thiadiazole and tetrazole intermediates with the benzamide core under specific conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield thiols or amines.
Scientific Research Applications
3,4-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share a similar heterocyclic structure and have a wide range of biological activities.
Thiadiazole derivatives: These compounds also contain a thiadiazole ring and are known for their diverse chemical and biological properties.
Tetrazole derivatives: These compounds feature a tetrazole ring and are often used in medicinal chemistry for their bioisosteric properties.
Uniqueness
3,4-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both thiadiazole and tetrazole rings in a single molecule allows for a wide range of potential interactions and applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H17N7OS |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H17N7OS/c1-8(2)14-18-19-15(24-14)17-13(23)11-6-5-9(3)10(4)12(11)22-7-16-20-21-22/h5-8H,1-4H3,(H,17,19,23) |
InChI Key |
XRLYSZFLNOCQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NC2=NN=C(S2)C(C)C)N3C=NN=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.